molecular formula C14H19NO2S B2798366 3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one CAS No. 2137944-27-3

3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one

Cat. No.: B2798366
CAS No.: 2137944-27-3
M. Wt: 265.37
InChI Key: VSQKGUDRKPLTHT-UHFFFAOYSA-N
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Description

3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyridine core. This is followed by further functionalization to introduce the oxolan-2-one moiety.

For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization, can produce thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(3-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10-9-18-13-3-6-15(8-12(10)13)5-2-11-4-7-17-14(11)16/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKGUDRKPLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1CN(CC2)CCC3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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